

PFI-3: A Comparative Guide to its Off-Target Kinase Activity

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Compound of Interest

Compound Name: PFI-3

Cat. No.: B610064

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For researchers, scientists, and drug development professionals utilizing the chemical probe **PFI-3**, understanding its selectivity is paramount. This guide provides a comprehensive comparison of **PFI-3**'s activity, focusing on its off-target kinase screening results. The available data demonstrates that **PFI-3** is a highly selective inhibitor of the SMARCA2, SMARCA4, and PB1(5) bromodomains with no significant off-target kinase activity observed in panel screenings.

Data Presentation: PFI-3 Target Affinity vs. Kinase Activity

PFI-3's primary targets are bromodomains, which are protein modules that recognize acetylated lysine residues, playing a crucial role in chromatin remodeling and gene expression. In contrast, kinases are enzymes that catalyze the phosphorylation of proteins. The following table summarizes the high-affinity binding of **PFI-3** to its intended bromodomain targets and its lack of interaction with a panel of kinases.

Target Class	Specific Target	Affinity (Kd)	Kinase Inhibition
Bromodomain	SMARCA4	89 nM	Not Applicable
SMARCA2	55 - 110 nM	Not Applicable	
PB1(5)	48 nM	Not Applicable	
Kinase	Panel of 36 Kinases	Not Applicable	No cross-reactivity observed ^[1]

This data underscores the high selectivity of **PFI-3** for its cognate bromodomain targets, a critical feature for a chemical probe designed for specific biological interrogation.

Experimental Protocols

To provide context for the kinase screening data, a detailed, generalized methodology for a kinase selectivity profiling experiment is outlined below. This protocol is representative of the type of assay used to determine the off-target effects of small molecules like **PFI-3**.

In Vitro Kinase Selectivity Profiling (Radiometric Assay)

Objective: To determine the inhibitory activity of a test compound (e.g., **PFI-3**) against a panel of protein kinases.

Materials:

- Purified recombinant kinase enzymes
- Specific peptide substrates for each kinase
- [γ -³³P]ATP (radiolabeled ATP)
- Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
- Test compound (**PFI-3**) dissolved in DMSO
- Positive control inhibitor (e.g., Staurosporine)

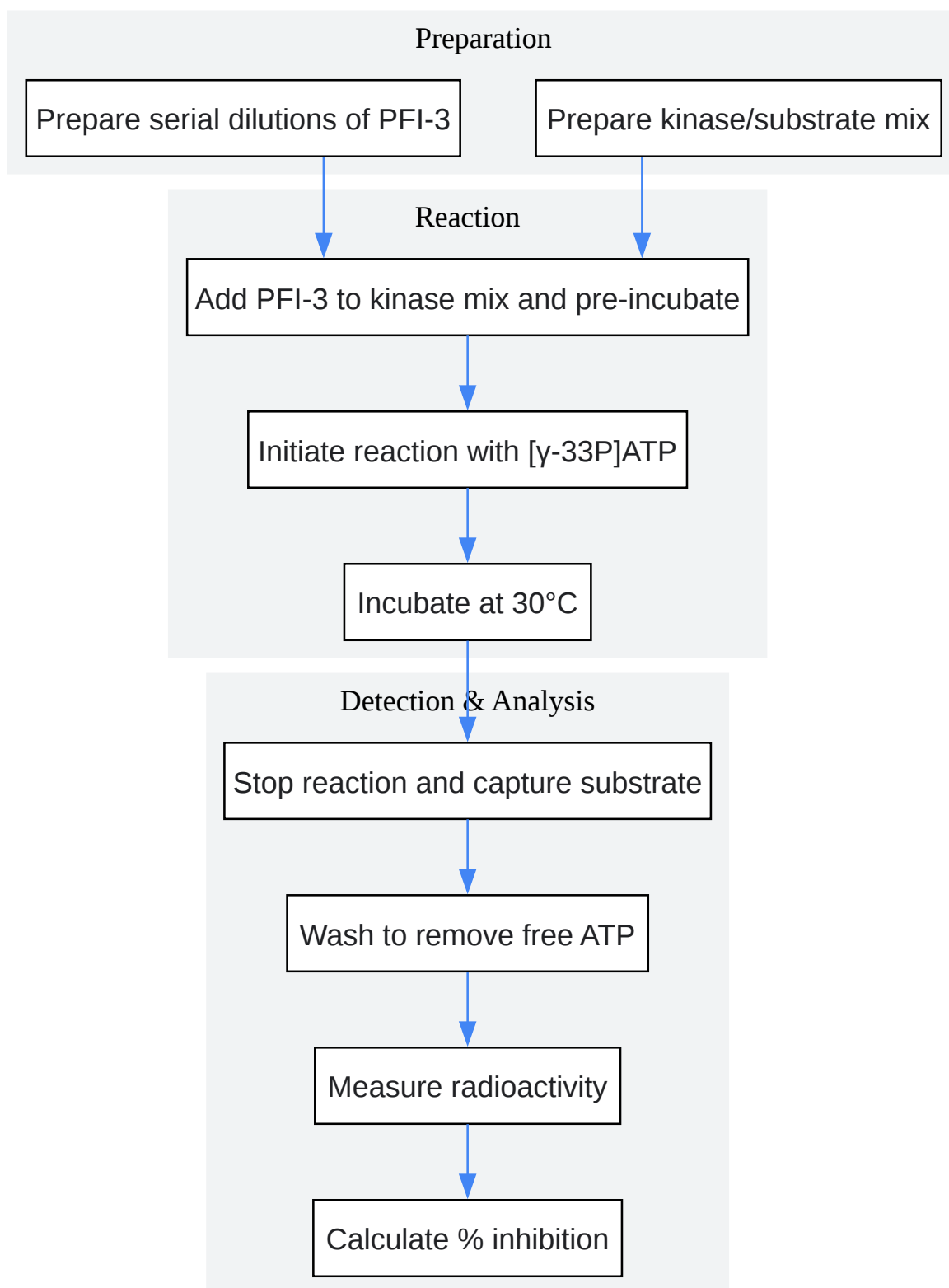
- 96-well filter plates
- Scintillation fluid
- Scintillation counter

Procedure:

- **Compound Preparation:** Prepare serial dilutions of **PFI-3** in DMSO. A typical concentration range for screening is 10 μ M to 1 nM.
- **Reaction Setup:** In a 96-well plate, combine the kinase reaction buffer, the specific peptide substrate, and the purified kinase enzyme.
- **Inhibitor Addition:** Add the diluted **PFI-3**, positive control, or DMSO (vehicle control) to the appropriate wells and incubate for 10-15 minutes at room temperature to allow for compound binding to the kinase.
- **Reaction Initiation:** Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ -33P]ATP to each well.
- **Incubation:** Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), allowing for the phosphorylation of the substrate.
- **Reaction Termination:** Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
- **Substrate Capture:** Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
- **Washing:** Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ -33P]ATP.
- **Detection:** After drying the plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
- **Data Analysis:** The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each concentration of **PFI-3** relative to the vehicle control.

Visualizations

Experimental Workflow for Kinase Selectivity Screening

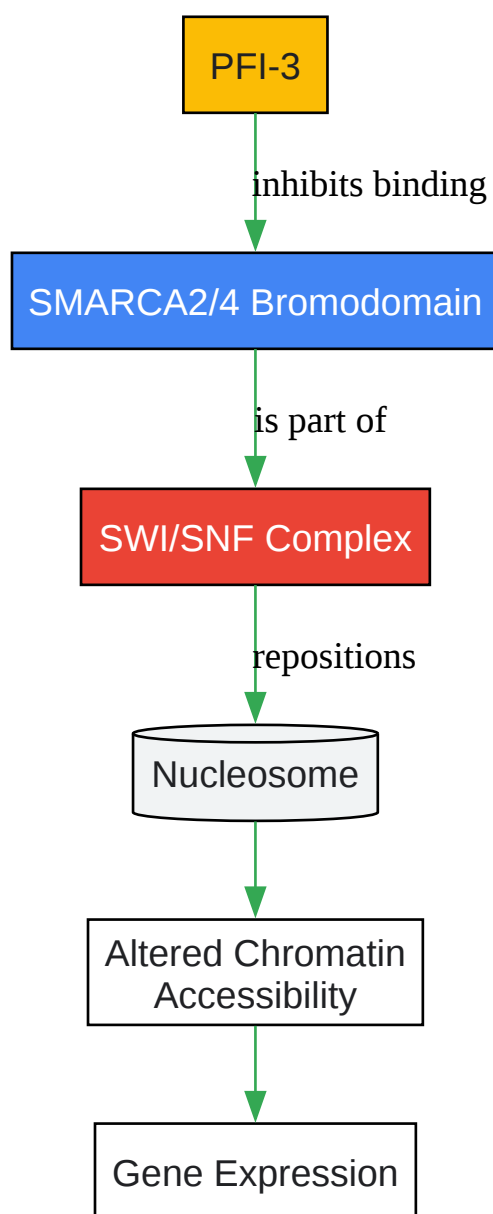


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Caption: Workflow for a radiometric kinase selectivity assay.

Simplified Signaling Pathway of PFI-3's Primary Targets

PFI-3's primary targets, SMARCA2 and SMARCA4, are catalytic subunits of the SWI/SNF chromatin remodeling complex. This complex utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby altering the accessibility of DNA to transcription factors and influencing gene expression.



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Caption: **PFI-3** inhibits SMARCA2/4 bromodomain function in the SWI/SNF complex.

In conclusion, for researchers using **PFI-3**, the existing data provides a high degree of confidence in its selectivity for SMARCA bromodomains over kinases. The lack of observed off-target kinase activity at tested concentrations makes it a valuable tool for dissecting the specific roles of the SWI/SNF complex in cellular processes.

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References

- 1. PFI-3 | Structural Genomics Consortium [thesgc.org]
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